molecular formula C12H16N2O3 B13077864 tert-Butyl (2-amino-3-formylphenyl)carbamate

tert-Butyl (2-amino-3-formylphenyl)carbamate

Cat. No.: B13077864
M. Wt: 236.27 g/mol
InChI Key: YKPLLSQEIFDGKK-UHFFFAOYSA-N
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Description

tert-Butyl(2-amino-3-formylphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a formyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(2-amino-3-formylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the protection of the amino group of 2-amino-3-formylphenol with a tert-butyl carbamate group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-amino-3-formylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-amino-3-carboxyphenylcarbamate.

    Reduction: 2-amino-3-hydroxymethylphenylcarbamate.

    Substitution: N-alkylated derivatives of tert-butyl(2-amino-3-formylphenyl)carbamate.

Mechanism of Action

The mechanism of action of tert-butyl(2-amino-3-formylphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(2-amino-3-formylphenyl)carbamate is unique due to the presence of both an amino and a formyl group on the phenyl ring.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-(2-amino-3-formylphenyl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-15)10(9)13/h4-7H,13H2,1-3H3,(H,14,16)

InChI Key

YKPLLSQEIFDGKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1N)C=O

Origin of Product

United States

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